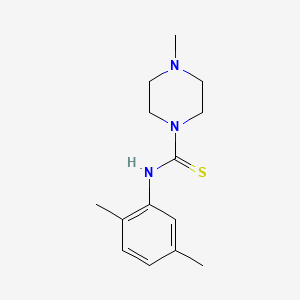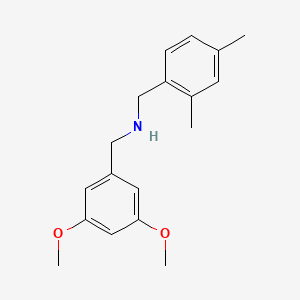
(3,5-dimethoxybenzyl)(2,4-dimethylbenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-dimethoxybenzyl)(2,4-dimethylbenzyl)amine, also known as BOB or BOB-135, is a novel psychoactive substance that belongs to the family of phenethylamines. BOB-135 is a synthetic compound that has been developed for research purposes only and is not intended for human consumption. In recent years, BOB-135 has gained attention in the scientific community due to its potential therapeutic applications and its unique mechanism of action.
Mécanisme D'action
The mechanism of action of (3,5-dimethoxybenzyl)(2,4-dimethylbenzyl)amine-135 is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor. (3,5-dimethoxybenzyl)(2,4-dimethylbenzyl)amine-135 has been shown to induce a dose-dependent increase in the production of cAMP, which is a second messenger involved in intracellular signaling pathways. This increase in cAMP production is thought to be responsible for the hallucinogenic effects of (3,5-dimethoxybenzyl)(2,4-dimethylbenzyl)amine-135.
Biochemical and Physiological Effects
(3,5-dimethoxybenzyl)(2,4-dimethylbenzyl)amine-135 has been found to induce psychedelic effects in animal models. It has been shown to produce head twitch responses in mice, which is a behavioral marker of serotonin receptor activation. (3,5-dimethoxybenzyl)(2,4-dimethylbenzyl)amine-135 has also been found to increase locomotor activity in rats and to produce visual hallucinations in humans.
Avantages Et Limitations Des Expériences En Laboratoire
(3,5-dimethoxybenzyl)(2,4-dimethylbenzyl)amine-135 has several advantages for laboratory experiments. It is a highly selective agonist for the 5-HT2A receptor, which allows for the study of this receptor in isolation. (3,5-dimethoxybenzyl)(2,4-dimethylbenzyl)amine-135 is also relatively stable and can be stored for extended periods of time. However, (3,5-dimethoxybenzyl)(2,4-dimethylbenzyl)amine-135 has some limitations, including its low solubility in water and the need for specialized equipment for its synthesis.
Orientations Futures
There are several future directions for research on (3,5-dimethoxybenzyl)(2,4-dimethylbenzyl)amine-135. One potential area of study is the development of (3,5-dimethoxybenzyl)(2,4-dimethylbenzyl)amine-135 analogs with improved pharmacological properties. Another area of research is the investigation of the therapeutic potential of (3,5-dimethoxybenzyl)(2,4-dimethylbenzyl)amine-135 for the treatment of psychiatric disorders such as depression and anxiety. Finally, further studies are needed to fully understand the mechanism of action of (3,5-dimethoxybenzyl)(2,4-dimethylbenzyl)amine-135 and its effects on the brain and behavior.
Méthodes De Synthèse
The synthesis of (3,5-dimethoxybenzyl)(2,4-dimethylbenzyl)amine-135 involves the reaction of 2,4-dimethylbenzyl chloride with 3,5-dimethoxybenzylamine in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent such as dichloromethane. The resulting product is then purified by column chromatography to obtain (3,5-dimethoxybenzyl)(2,4-dimethylbenzyl)amine-135 in its pure form.
Applications De Recherche Scientifique
(3,5-dimethoxybenzyl)(2,4-dimethylbenzyl)amine-135 has been studied extensively in vitro and in vivo for its potential therapeutic applications. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. (3,5-dimethoxybenzyl)(2,4-dimethylbenzyl)amine-135 has also been found to have an affinity for other serotonin receptors such as 5-HT2B and 5-HT7.
Propriétés
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-1-(2,4-dimethylphenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-13-5-6-16(14(2)7-13)12-19-11-15-8-17(20-3)10-18(9-15)21-4/h5-10,19H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSUMWAFUFKGOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNCC2=CC(=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5538067 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




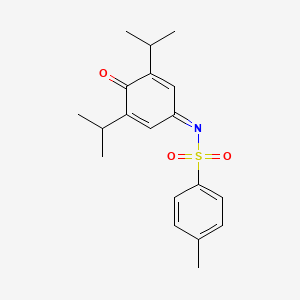
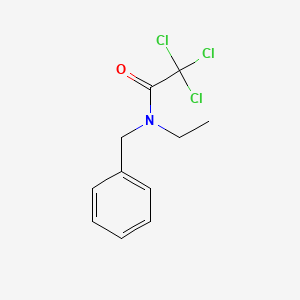
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5810054.png)

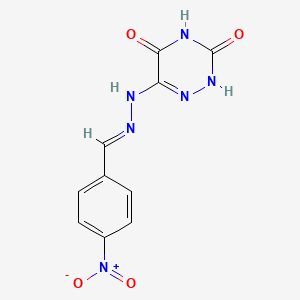
![4-[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]morpholine](/img/structure/B5810075.png)
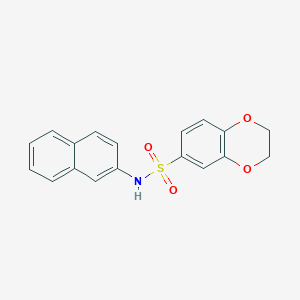

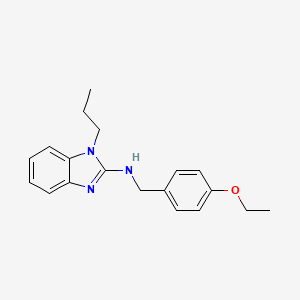
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5810100.png)
